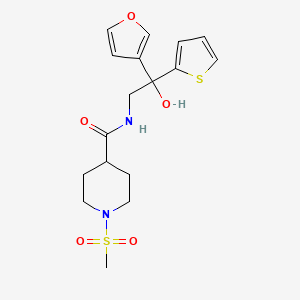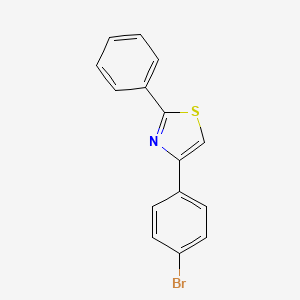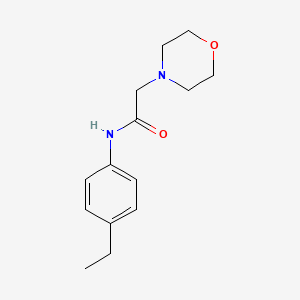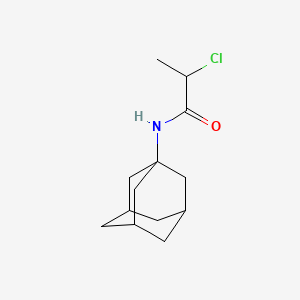
(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid, commonly known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the propionic acid class of NSAIDs and is structurally similar to other drugs such as ibuprofen and naproxen. Etodolac has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and acute pain.
作用机制
Etodolac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, Etodolac reduces inflammation and pain. Etodolac selectively inhibits COX-2, which is responsible for the production of prostaglandins in response to inflammation. This selective inhibition of COX-2 is thought to be responsible for the reduced risk of gastrointestinal side effects associated with Etodolac use.
Biochemical and Physiological Effects:
Etodolac has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and acute pain. Etodolac has also been shown to have potential in the treatment of cancer and Alzheimer's disease. Moreover, Etodolac has been shown to have a low risk of gastrointestinal side effects compared to other (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acids.
实验室实验的优点和局限性
Etodolac has several advantages for use in lab experiments. It has a well-established synthesis method and has been extensively studied in the literature. Etodolac is also relatively inexpensive and widely available. However, Etodolac has limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing. Moreover, Etodolac may have potential side effects that need to be carefully monitored.
未来方向
There are several future directions for the study of Etodolac. One area of interest is the potential use of Etodolac in the treatment of cancer and Alzheimer's disease. Etodolac has been shown to have potential in the treatment of these conditions and further research is needed to explore its potential. Another area of interest is the development of new formulations of Etodolac that can improve its bioavailability and reduce its potential side effects. Moreover, the study of the mechanism of action of Etodolac can provide insights into the development of new drugs that target the COX-2 enzyme. Overall, the study of Etodolac has the potential to lead to new treatments for a wide range of conditions.
合成方法
Etodolac can be synthesized by the reaction of 2-chloro-5-ethoxyphenol with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to give the final product, (2E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid. The synthesis method of Etodolac is well established and has been extensively studied in the literature.
科学研究应用
Etodolac has been widely used in scientific research for the treatment of various conditions. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Etodolac has also been studied for its anti-inflammatory and analgesic effects in animal models of inflammation and pain. Moreover, Etodolac has been shown to have potential in the treatment of cancer and Alzheimer's disease. These findings suggest that Etodolac has a wide range of potential applications in scientific research.
属性
IUPAC Name |
(E)-3-(2-chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-2-16-10-5-7(3-4-11(14)15)8(12)6-9(10)13/h3-6,13H,2H2,1H3,(H,14,15)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYCDNZBAZUZKS-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=CC(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/C(=O)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Fluorophenyl)-2-(methylsulfanyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2929203.png)
![2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2929209.png)




![4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid](/img/structure/B2929219.png)
![3-(4-Acetylphenoxy)-4-(3-bromophenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2929220.png)
![2-chloro-N-[4-(cyanosulfanyl)-2-ethyl-6-methylphenyl]acetamide](/img/structure/B2929221.png)
![Ethyl 2-[6-acetamido-2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2929222.png)
![2-Chloro-N-(6-oxabicyclo[3.2.1]oct-3-en-1-yl)acetamide](/img/structure/B2929223.png)

amine](/img/structure/B2929225.png)
